Srpkin-1 -

Srpkin-1

Catalog Number: EVT-270448
CAS Number:
Molecular Formula: C27H21FN2O3S
Molecular Weight: 472.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JH-XI-05-01 blocks phosphorylation of SR proteins. JX-XI-05-01 is a covalent SRPK1/2 inhibitor that potently converts VEGF from pro-angiogenic to anti-angiogenic isoform.
Source and Classification

Srpkin-1 is classified as a small molecule inhibitor derived from structure-guided design approaches aimed at enhancing selectivity and potency against specific protein kinases. Research has identified it through screenings that assess binding affinity and inhibitory potential against Serine/Arginine Protein Kinase family members. The compound's design focuses on achieving high specificity to minimize off-target effects, which is essential for therapeutic efficacy.

Synthesis Analysis

Methods and Technical Details

The synthesis of Srpkin-1 involves several key steps that utilize structure-guided methodologies. Initial synthesis strategies included the modification of existing compounds to enhance their binding properties. For instance, the introduction of various substituents on a quinoxaline scaffold was explored to improve selectivity and potency.

A notable method employed in the synthesis process is differential scanning fluorimetry, which allows for the identification of compounds that exhibit favorable thermal stability when bound to target proteins. This screening led to the identification of several candidate inhibitors, including Srpkin-1, which were further refined through iterative cycles of design and testing to optimize their pharmacological profiles.

Molecular Structure Analysis

Structure and Data

The molecular structure of Srpkin-1 reveals a complex arrangement that facilitates its interaction with Serine/Arginine Protein Kinase 1. The compound's design incorporates functional groups that enhance binding affinity through hydrogen bonding and hydrophobic interactions within the active site of the kinase.

Key structural features include:

  • A quinoxaline core that serves as a scaffold for binding.
  • Substituents that interact specifically with residues in the ATP-binding pocket and adjacent regions.
  • A molecular weight conducive to cellular permeability and bioavailability.

Crystallographic studies have provided insights into how Srpkin-1 binds to its target, confirming its ability to occupy critical regions necessary for kinase activity.

Chemical Reactions Analysis

Reactions and Technical Details

Srpkin-1 undergoes specific chemical interactions with Serine/Arginine Protein Kinase 1 that inhibit its enzymatic activity. The primary reaction involves the formation of a covalent bond between Srpkin-1 and key lysine residues within the kinase's active site.

This process can be summarized as follows:

  1. Binding: Srpkin-1 binds reversibly to the active site.
  2. Covalent Modification: A nucleophilic attack by a lysine side chain on an electrophilic center in Srpkin-1 results in covalent adduct formation.
  3. Inhibition: This modification inhibits substrate phosphorylation, effectively blocking the kinase's activity.

The efficiency of this inhibition is measured using IC50 values, with studies indicating significant potency against target kinases.

Mechanism of Action

Process and Data

The mechanism by which Srpkin-1 exerts its effects involves several biochemical pathways:

  • Inhibition of Phosphorylation: By covalently modifying Serine/Arginine Protein Kinase 1, Srpkin-1 prevents the phosphorylation of downstream substrates such as serine/arginine-rich proteins.
  • Alteration of Splicing Activity: The inhibition leads to changes in alternative splicing patterns, which can affect gene expression profiles linked to cancer progression.

Data from kinetic assays indicate that Srpkin-1 achieves effective inhibition with an IC50 value in the low nanomolar range, showcasing its potential as a therapeutic agent in cancer treatment.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Srpkin-1 possesses several physical and chemical properties relevant for its application:

  • Molecular Formula: Specific details about the molecular formula are often derived from empirical data obtained during synthesis.
  • Solubility: The compound exhibits solubility in organic solvents, facilitating its use in biological assays.
  • Stability: Stability studies indicate that Srpkin-1 maintains its integrity under physiological conditions, making it suitable for therapeutic use.

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm these properties during compound characterization.

Applications

Scientific Uses

Srpkin-1 has significant potential applications in various scientific fields:

  • Cancer Research: Its primary application lies in inhibiting Serine/Arginine Protein Kinase 1 activity, which is crucial for developing targeted therapies against cancers characterized by aberrant splicing.
  • Drug Development: As a lead compound, Srpkin-1 serves as a model for designing more potent inhibitors with improved selectivity profiles.

Ongoing research aims to explore its utility in combination therapies or as part of broader treatment regimens targeting splicing-related pathways in cancer cells.

Introduction to SRPKIN-1 and SRPK Kinase Family

Discovery and Development as a Covalent SRPK1/2 Inhibitor

SRPKIN-1 (CAS#2089226-94-6) represents a breakthrough in kinase inhibitor design as the first covalent inhibitor targeting tyrosine residues (Tyr525 in SRPK1) within the ATP-binding pocket of serine-arginine protein kinases. Its chemical structure (C₂₇H₂₁FN₂O₃S) features a benzenesulfonyl fluoride warhead that enables irreversible binding, achieving submicromolar IC₅₀ values against SRPK1/2 (142–640 nM). Kinome-wide profiling confirms >100-fold selectivity for SRPK1/2 over related CLK kinases and other cellular off-targets. Unlike earlier reversible inhibitors like SRPIN340, SRPKIN-1 demonstrates enhanced potency in modulating VEGF splicing and suppressing angiogenesis in vivo [2] [9].

Structural Classification of SRPK Kinases

The SRPK family (SRPK1, SRPK2, SRPK3) belongs to the CMGC kinase group, characterized by a unique bipartite kinase domain separated by a spacer sequence. SRPK1 and SRPK2 share 80% kinase domain homology, while SRPK3 diverges in substrate recognition regions. The catalytic cleft features:

  • A large lobe with α-helices forming a docking groove for RS domain recruitment
  • A small lobe with β-strands creating an ATP-binding pocket
  • A conserved "EHLAMMERILG" motif essential for phosphotransferase activity

Table 1: Structural Features of Human SRPK Isoforms

IsoformGene LocationDomain OrganizationKey Substrates
SRPK1Chromosome 6N-lobe/spacer/C-lobeSRSF1, SRSF2, viral capsids
SRPK2Chromosome 7N-lobe/spacer/C-lobeSRSF1, SRSF3
SRPK3Chromosome 15N-lobe/spacer/C-lobeSRSF10, SRSF12

The spacer domain regulates subcellular localization, with SRPK1 shuttling between nucleus and cytoplasm via chaperones (Hsp40, Aha1), while SRPK2 shows nuclear predominance [1] [4] [6].

Role in mRNA Splicing and Phosphorylation Mechanisms

SRPKs phosphorylate serine residues in arginine-serine (RS) dipeptide repeats of SR splicing factors (e.g., SRSF1). This process occurs through a distributive mechanism:

  • Docking: The RS domain's N-terminal region binds the SRPK1 docking groove
  • Processive phosphorylation: 10–12 serines are modified C-to-N terminally
  • Translocation: Phosphorylated N-terminus moves to the catalytic site
  • Domain rearrangement: RRM2 β-strand unfolds to occupy the vacated docking groove

Phosphorylation governs SR protein nucleocytoplasmic shuttling, spliceosome assembly, and alternative splicing decisions. For VEGF pre-mRNA, SRPK1-mediated SRSF1 phosphorylation promotes exon inclusion, generating the pro-angiogenic VEGF₁₆₅a isoform [1] [4] [6].

Properties

Product Name

Srpkin-1

IUPAC Name

3-(3-cyano-9-ethyl-6,6-dimethyl-11-oxo-5H-benzo[b]carbazol-8-yl)benzenesulfonyl fluoride

Molecular Formula

C27H21FN2O3S

Molecular Weight

472.5 g/mol

InChI

InChI=1S/C27H21FN2O3S/c1-4-16-12-21-22(13-20(16)17-6-5-7-18(11-17)34(28,32)33)27(2,3)26-24(25(21)31)19-9-8-15(14-29)10-23(19)30-26/h5-13,30H,4H2,1-3H3

InChI Key

TWKWEBMGDALHPN-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1C3=CC(=CC=C3)S(=O)(=O)F)C(C4=C(C2=O)C5=C(N4)C=C(C=C5)C#N)(C)C

Solubility

Soluble in DMSO

Synonyms

JH-XI-05-01; JHXI0501; JH XI 05 01;

Canonical SMILES

CCC1=CC2=C(C=C1C3=CC(=CC=C3)S(=O)(=O)F)C(C4=C(C2=O)C5=C(N4)C=C(C=C5)C#N)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.